molecular formula C6H7F5N2 B8329174 2-Amino-5,5,6,6,6-pentafluorohexanenitrile

2-Amino-5,5,6,6,6-pentafluorohexanenitrile

Cat. No. B8329174
M. Wt: 202.13 g/mol
InChI Key: CLWDNVIYBJQUGD-UHFFFAOYSA-N
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Patent
US09365574B2

Procedure details

A solution of 1,1,1,2,2-pentafluoro-4-iodobutane (2.00 g, 7.30 mmol) in CH2Cl2 (5.99 mL), potassium hydroxide (11 N aq.) (11.95 mL, 131 mmol) and benzyltriethylammonium chloride (0.166 g, 0.730 mmol) were added to a stirred solution of N-(diphenylmethylene)aminoacetonitrile (1.608 g, 730 mmol) in DCM (6 mL) at 25° C. The resulting two-phase mixture was stirred at 25° C. for 4 days. The organic phase was separated, dried (Na2SO4) and concentrated in vacuo. The resulting residue was mixed with Et2O (72 mL) and 1N aq. HCl (72 mL) and stirred at room temperature for 2 days. The aqueous layer was separated and made alkaline with 5N aq. NaOH solution and the resulting oil was taken up in DCM. The organic phase was dried (Na2SO4) and concentrated in vacuo to afford the desired product, as an oil. 1H NMR (500 MHz, CHCl3-d): δ 3.75 (br s, 1H); 2.41-2.17 (m, 2H); 2.11-4.97 (m, 2H); 1.50 (br s, 2H). m/z=203.2 (M+H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
11.95 mL
Type
reactant
Reaction Step One
Quantity
1.608 g
Type
reactant
Reaction Step One
Quantity
5.99 mL
Type
solvent
Reaction Step One
Quantity
0.166 g
Type
catalyst
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([F:9])[C:3]([F:8])([F:7])[CH2:4][CH2:5]I.[OH-].[K+].C1C=CC(C(C2C=CC=CC=2)=[N:20][CH2:21][C:22]#[N:23])=CC=1>C(Cl)Cl.[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1>[NH2:23][CH:22]([CH2:5][CH2:4][C:3]([F:8])([F:7])[C:2]([F:10])([F:9])[F:1])[C:21]#[N:20] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC(C(CCI)(F)F)(F)F
Name
Quantity
11.95 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1.608 g
Type
reactant
Smiles
C1=CC=C(C=C1)C(=NCC#N)C2=CC=CC=C2
Name
Quantity
5.99 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.166 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The resulting two-phase mixture was stirred at 25° C. for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The resulting residue was mixed with Et2O (72 mL) and 1N aq. HCl (72 mL)
STIRRING
Type
STIRRING
Details
stirred at room temperature for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
NC(C#N)CCC(C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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